molecular formula C15H10Br2ClN5 B14530007 N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 62785-05-1

N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B14530007
CAS No.: 62785-05-1
M. Wt: 455.53 g/mol
InChI Key: MAZDADAVYCVEEV-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-bromophenyl groups and a chlorine atom attached to the triazine ring

Properties

CAS No.

62785-05-1

Molecular Formula

C15H10Br2ClN5

Molecular Weight

455.53 g/mol

IUPAC Name

2-N,4-N-bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C15H10Br2ClN5/c16-9-1-5-11(6-2-9)19-14-21-13(18)22-15(23-14)20-12-7-3-10(17)4-8-12/h1-8H,(H2,19,20,21,22,23)

InChI Key

MAZDADAVYCVEEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Br)Br

Origin of Product

United States

Preparation Methods

The synthesis of N2,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine typically involves the sequential substitution of the chlorides of cyanuric chloride by nucleophiles. The general synthetic route includes the following steps :

    Starting Material: Cyanuric chloride is used as the starting material.

    Nucleophilic Substitution: The chlorides on the cyanuric chloride are sequentially substituted by 4-bromoaniline under controlled conditions.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at a temperature range of 0-25°C.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and polymer stabilizers.

Mechanism of Action

The mechanism of action of N2,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

N~2~,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of N2,N~4~-Bis(4-bromophenyl)-6-chloro-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern and the presence of the triazine ring, which imparts distinct chemical and biological properties.

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